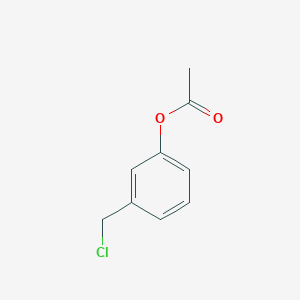

3-(Chloromethyl)phenyl acetate

Description

Significance and Context in Modern Chemical Synthesis

3-(Chloromethyl)phenyl acetate (B1210297) belongs to the family of aryl chloromethyl acetates, which are recognized as important intermediates in organic synthesis. rsc.org These compounds serve as versatile precursors for the synthesis of fine chemicals, pharmaceuticals, and functional materials. rsc.org The presence of both a chloromethyl group and an acetate ester on the same aromatic ring provides two distinct points for chemical modification, allowing for a stepwise and controlled construction of target molecules.

The utility of aryl acetates, such as the acetate portion of this molecule, is well-established in the synthesis of valuable chemicals. nih.gov They can be derived from the carbonylation of aryl methyl ethers, a process that highlights the drive to develop new methods for activating and functionalizing readily available starting materials. nih.gov The chloromethyl group, on the other hand, is a reactive handle that can be readily transformed into a variety of other functional groups. rsc.org This dual functionality makes 3-(Chloromethyl)phenyl acetate and its relatives powerful tools in the hands of synthetic chemists.

Overview of Research Trajectories for Aryl Chloromethyl Acetates

Research involving aryl chloromethyl acetates is multifaceted, extending into various areas of chemistry and related disciplines. One significant area of investigation is their use in the synthesis of biologically active molecules. For instance, the isomeric 4-(Chloromethyl)phenyl acetate is noted as an ester for proteomics research. scbt.com This suggests that this class of compounds can be used to create probes and other tools for studying proteins and their functions.

Furthermore, the hydrolysis of 4-(chloromethyl)phenyl acetate is used as an assay to measure the activity of the enzyme paraoxonase 1 (PON1). medrxiv.orgresearchgate.net This indicates a role for these compounds in biochemical and clinical research, where understanding enzyme activity is crucial for diagnosing and monitoring diseases. medrxiv.org The reactivity of the chloromethyl group also makes these compounds suitable for incorporation into larger molecular frameworks, such as in the development of new inhibitors for enzymes like urokinase (uPA). nih.gov

Structural Basis for Reactivity Patterns in this compound

The reactivity of this compound is a direct consequence of its molecular structure. The key features are the phenyl ring, the chloromethyl group (-CH2Cl), and the acetate group (-OCOCH3).

The chloromethyl group is a primary alkyl halide, which makes it susceptible to nucleophilic substitution reactions. The chlorine atom is a good leaving group, and the adjacent benzylic carbon is activated towards substitution. This allows for the introduction of a wide range of nucleophiles, enabling the construction of new carbon-carbon and carbon-heteroatom bonds.

The acetate group is an ester, which can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol (B47542). This provides another avenue for functionalization. The electronic nature of the acetate group, being an electron-withdrawing group, can influence the reactivity of the aromatic ring and the chloromethyl group.

The crystal structure of related compounds, such as chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate, reveals how intermolecular forces like hydrogen bonding and halogen-π interactions can influence the molecule's geometry and packing in the solid state. researchgate.net These interactions can also play a role in directing the course of reactions in solution.

| Property | Value |

| Molecular Formula | C9H9ClO2 |

| Molecular Weight | 184.62 g/mol |

| CAS Number | 4530-44-3 |

Structure

3D Structure

Properties

IUPAC Name |

[3-(chloromethyl)phenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREPEKPEKJXBGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization

Regioselective Synthesis of 3-(Chloromethyl)phenyl Acetate (B1210297)

The regioselective introduction of a chloromethyl group onto a phenyl acetate scaffold is a nuanced process governed by the directing effects of the acetate group and the choice of synthetic conditions.

Direct Chloromethylation of Phenyl Acetate and Derivatives

Direct chloromethylation of phenyl acetate involves the electrophilic aromatic substitution of a hydrogen atom with a chloromethyl group. The acetate group (-OCOCH₃) is a deactivating, ortho, para-directing group in electrophilic aromatic substitution. latech.eduorganicchemistrytutor.comwikipedia.orglibretexts.orglibretexts.org This inherent directing effect makes the synthesis of the meta-substituted product, 3-(chloromethyl)phenyl acetate, a significant challenge that requires careful control over reaction parameters to overcome the natural regioselectivity.

The chloromethylation of aromatic compounds is commonly achieved using a source of formaldehyde (B43269) (such as paraformaldehyde or trioxane) and hydrogen chloride, often in the presence of a Lewis acid catalyst. unive.it Lewis acids like zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄) are employed to generate the highly reactive chloromethyl cation (ClCH₂⁺) electrophile. unive.itias.ac.in

For the chloromethylation of aromatic hydrocarbons in general, a catalytic system composed of zinc chloride, acetic acid, and sulfuric acid has been utilized. latech.edu While not specifically detailed for phenyl acetate, this combination of reagents highlights the typical components of a chloromethylation reaction mixture. The reaction proceeds via the formation of the electrophile which then attacks the aromatic ring.

Table 1: Common Catalytic Systems and Reagents in Chloromethylation

| Catalyst/Reagent | Function |

| Formaldehyde (or its polymers) | Source of the methylene (B1212753) group |

| Hydrogen Chloride (HCl) | Provides the chlorine atom and acts as a catalyst |

| Lewis Acids (e.g., ZnCl₂, AlCl₃) | Enhance the electrophilicity of the chloromethylating agent |

| Acetic Acid | Often used as a solvent |

This table presents common components used in chloromethylation reactions of aromatic compounds.

The primary challenge in the direct chloromethylation of phenyl acetate to obtain the 3-substituted isomer lies in overcoming the ortho, para-directing influence of the acetate group. The acetate group deactivates the aromatic ring towards electrophilic attack but directs incoming electrophiles to the ortho and para positions due to the resonance stabilization of the corresponding cationic intermediates (sigma complexes). organicchemistrytutor.comlibretexts.org

Achieving meta-selectivity often requires strategies that can either electronically or sterically disfavor ortho and para attack. This can sometimes be accomplished through the use of specific catalysts or by modifying the reaction conditions to favor the thermodynamically controlled product over the kinetically favored ones. However, specific methodologies to achieve high meta-selectivity in the chloromethylation of phenyl acetate are not extensively documented in readily available literature, underscoring the synthetic challenge.

Phase-transfer catalysis (PTC) offers a valuable technique for carrying out reactions between reactants in immiscible phases, such as an aqueous phase and an organic phase. organicchemistrytutor.com In the context of chloromethylation, PTC can enhance reaction rates and yields. Quaternary ammonium (B1175870) salts are commonly used as phase-transfer catalysts. organicchemistrytutor.comunive.it

A study on the chloromethylation of various aromatic hydrocarbons employed a novel catalytic system consisting of zinc chloride, acetic acid, sulfuric acid, and polyethylene (B3416737) glycol (PEG-800) as the phase-transfer catalyst in an aqueous medium. latech.edu This approach resulted in good to excellent yields of the chloromethylated products. While this study did not specifically include phenyl acetate, it demonstrates the potential of PTC in facilitating chloromethylation reactions under aqueous conditions, which can offer environmental and practical advantages. The use of PTC can improve the interaction between the aqueous HCl/formaldehyde phase and the organic substrate phase.

Table 2: Phase-Transfer Catalysts in Chloromethylation

| Catalyst | Type |

| Hexadecyl trimethyl ammonium bromide | Quaternary Ammonium Salt |

| Tetrabutylammonium salts | Quaternary Ammonium Salt |

| Polyethylene Glycol (PEG-800) | Polyether |

This table lists examples of phase-transfer catalysts that have been used in chloromethylation reactions of aromatic compounds. latech.eduorganicchemistrytutor.com

Synthesis from Precursor Molecules

An alternative and often more regioselective approach to this compound is to start with a precursor molecule that already possesses the desired substitution pattern.

Synthesizing this compound from phenolic precursors allows for unambiguous placement of the functional groups. A plausible route involves the acetylation of a pre-functionalized phenol (B47542). For instance, the synthesis could commence with 3-(hydroxymethyl)phenol. This precursor would first undergo chlorination of the benzylic alcohol, for example using thionyl chloride (SOCl₂), to yield 3-(chloromethyl)phenol (B1265942). The subsequent step would be the acetylation of the phenolic hydroxyl group using reagents like acetyl chloride or acetic anhydride (B1165640) to afford the final product, this compound. doubtnut.com

Another potential phenolic precursor is m-cresol (B1676322) (3-methylphenol). The synthesis from m-cresol would necessitate the chlorination of the methyl group, for instance via free-radical chlorination, to form 3-(chloromethyl)phenol. This intermediate can then be acetylated as described above to yield this compound. The selective chlorination of the methyl group without affecting the aromatic ring is a critical step in this pathway. mdpi.com

A related synthetic strategy has been documented for the preparation of 3-hydroxybenzyl alcohol, which involves the acidolysis of (3-chloromethylphenyl) chloroformate with a carboxylic acid, followed by alcoholysis. wikipedia.org While not a direct synthesis of the target acetate, it highlights a pathway involving a 3-chloromethylphenyl intermediate derived from a phenolic precursor.

Transformation of Carboxylic Acid Derivatives

The synthesis of phenyl acetate derivatives frequently begins with precursor carboxylic acids or their activated forms. (3-Chloromethyl-phenyl)acetic acid serves as a valuable intermediate for creating more complex molecules in pharmaceutical and agricultural applications. A common strategy involves the conversion of a phenylacetic acid core structure into the desired ester.

One general and widely applicable method for this transformation is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. This equilibrium-driven process often requires removing water to drive the reaction toward the product. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

In more complex syntheses, multi-step routes are employed. For instance, a synthetic pathway to produce substituted phenylacetic acid derivatives might start from a different precursor, such as 3,4,5-triphenyltoluene. This precursor can be functionalized to introduce a bromomethyl group using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). The resulting benzyl (B1604629) bromide can then be converted to a nitrile with potassium cyanide (KCN), which is subsequently hydrolyzed under acidic conditions (e.g., using HBr in acetic acid or a TiCl₄/HCl system) to yield the final phenylacetic acid derivative. This acid can then be esterified to produce the corresponding acetate.

Derivatization from Isochromanone Analogues

An innovative approach for preparing (chloromethyl)phenylacetate compounds involves the ring-opening of isochromanone analogues. A patented process describes the one-step preparation of methyl 2-(chloromethyl)phenylacetate from 3-isochromanone (B1583819). This method treats 3-isochromanone with a thionyl halide, such as thionyl chloride (SOCl₂), in the presence of methanol. The reaction proceeds at moderate temperatures, typically between 0°C and 30°C, and offers an industrially suitable route that minimizes the generation of unwanted by-products.

The reaction can be represented by the following scheme: 3-Isochromanone + SOCl₂ + Methanol → Methyl 2-(chloromethyl)phenylacetate

This process effectively cleaves the lactone ring of the isochromanone, simultaneously forming the methyl ester and the chloromethyl group on the phenyl ring. The starting material, 3-isochromanone, can itself be prepared from o-tolylacetic acid via a chlorination step followed by base-induced cyclization. While this specific patented method yields the ortho-substituted methyl ester, the underlying principle of ring-opening isochromanones provides a viable synthetic strategy for accessing various isomers of (chloromethyl)phenylacetates.

Esterification and Alkylation Reactions

Esterification and alkylation are fundamental reactions in the synthesis and derivatization of compounds like this compound.

Esterification: The formation of the acetate ester is a critical step. Beyond the classic Fischer esterification, other modern methods can be employed for the O-acylation of alcohols and phenols. One such method uses a titanium(III) species, generated from titanocene (B72419) dichloride, to promote the conversion of alcohols to their corresponding esters at room temperature. This process can involve transesterification from an ethyl ester or direct reaction with an acyl chloride. The acetylation of various alcohols and amines can also be achieved using environmentally benign protocols, such as catalysis by onion peel ash in solvent-free conditions.

Alkylation: Friedel-Crafts reactions are powerful tools for forming new carbon-carbon bonds on aromatic rings.

Friedel-Crafts Alkylation: This reaction involves treating an aromatic ring with an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). The Lewis acid activates the alkyl halide, facilitating the generation of a carbocation or a related electrophilic species that is then attacked by the aromatic ring.

Friedel-Crafts Acylation: In this related process, an acyl halide or anhydride is used in place of an alkyl halide. The Lewis acid helps to form a resonance-stabilized acylium ion, which is the key electrophile. The resulting ketone can be subsequently reduced to an alkyl group if desired.

These reactions allow for the introduction of alkyl or acyl substituents onto the phenyl ring of a precursor molecule before or after the formation of the chloromethyl and acetate groups.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing reaction time and by-product formation. Key variables include temperature, solvent, catalyst concentration, and reaction time.

In a study on the acetylation of alcohols, optimal conditions were determined to be a solvent-less (neat) reaction at 50°C for 60 minutes, using onion peel ash as a catalyst. The use of various solvents such as DMF, DMSO, and acetonitrile (B52724) was found to decrease the yield compared to the neat condition. This highlights the significant impact of the reaction medium on efficiency.

For the synthesis of methyl 2-(chloromethyl)phenylacetate from 3-isochromanone, the temperature is typically maintained between 0°C and 30°C to ensure selectivity and stability. The molar ratio of reagents, such as the amount of thionyl halide relative to the isochromanone, is another critical parameter that is carefully controlled.

The optimization process often involves a systematic study of each variable. For example, in the synthesis of dihydrobenzofuran neolignans, researchers optimized the oxidant concentration, solvent, and reaction time. It was found that acetonitrile provided the best balance between conversion and selectivity, and the reaction time could be significantly reduced from 20 hours to 4 hours without compromising the outcome. Such systematic optimization is essential for developing efficient and scalable synthetic protocols.

Table 1: Optimization of Phenyl Acetate Synthesis An illustrative example of reaction condition optimization based on a model acetylation reaction.

| Entry | Catalyst Amount (mg) | Temperature (°C) | Time (min) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 0 | 50 | 60 | Neat | Trace | |

| 2 | 20 | 25 (Room Temp) | 60 | Neat | Lower Yield | |

| 3 | 20 | 50 | 30 | Neat | Lower Yield | |

| 4 | 20 | 50 | 60 | DMF | 93 | |

| 5 | 20 | 50 | 60 | CH₃CN | 83 | |

| 6 | 20 | 50 | 60 | Neat | 96 |

Purification Strategies for Synthetic Intermediates and Products

The isolation and purification of synthetic intermediates and final products are critical for obtaining materials of high purity. A combination of techniques is typically employed, tailored to the specific chemical properties of the compounds involved.

Extraction and Washing: After a reaction is complete, the crude mixture is often worked up using liquid-liquid extraction. For instance, a product might be extracted into an organic solvent like toluene (B28343) or ethyl acetate. The organic phase is then washed with water, followed by dilute acidic or basic solutions (e.g., potassium bicarbonate or sodium hydroxide (B78521) solution) to remove unreacted reagents and catalysts.

Chromatography: Column chromatography is a powerful tool for separating compounds with different polarities. Silica gel is a common stationary phase for flash chromatography. For example, after a reaction to form a nitrile intermediate, the crude product can be purified via flash chromatography using a mixture of chloroform (B151607) and hexanes as the eluent. Reversed-phase high-performance liquid chromatography (RP-HPLC) is another option for purifying target compounds, particularly in complex mixtures.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and then allowed to cool slowly. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. For example, 3,4,5-triphenylbenzyl bromide can be recrystallized from n-hexane, while its corresponding nitrile derivative can be recrystallized from a cyclohexane/dioxane mixture.

Distillation: For volatile liquid products, distillation under reduced pressure (vacuum distillation) is an effective method for purification. This technique is used to remove residual solvents or to separate the product from non-volatile impurities.

The choice of purification strategy depends on the physical state of the product (solid or liquid), its stability, and the nature of the impurities present.

Mechanistic Investigations of Reactions Involving 3 Chloromethyl Phenyl Acetate

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group attached to the phenyl ring in 3-(chloromethyl)phenyl acetate (B1210297) is a primary benzylic halide. The benzylic position is notably reactive towards nucleophilic substitution due to the adjacent aromatic ring, which can stabilize intermediates and transition states. msu.educhemistrysteps.com Consequently, these reactions can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, with the operative pathway being highly dependent on the reaction conditions. quora.comglasp.coyoutube.com

The two primary pathways for nucleophilic substitution at the benzylic carbon are the SN1 and SN2 mechanisms.

SN1 Pathway : This is a two-step mechanism. The first and rate-determining step involves the departure of the chloride leaving group to form a benzylic carbocation. chemistrysteps.com This carbocation is relatively stable because the positive charge is delocalized across the adjacent π-system of the benzene (B151609) ring through resonance. chemistrysteps.comquora.com In the second, fast step, a nucleophile attacks the planar carbocation. quora.com Because the nucleophile can attack from either face of the planar carbocation, if the starting material were chiral, the SN1 reaction would typically lead to a racemic mixture of products. youtube.com

SN2 Pathway : This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the chloride leaving group. youtube.comkhanacademy.org This process proceeds through a trigonal bipyramidal transition state. quora.com The π-system of the benzene ring can overlap with the p-orbitals of the nucleophile and the leaving group in this transition state, which contributes to the enhanced reactivity of benzylic halides in SN2 reactions. quora.com A key stereochemical feature of the SN2 mechanism is the inversion of configuration at the reaction center. libretexts.orglibretexts.org If the reaction starts with a single enantiomer, it will produce a single enantiomer of the product with the opposite stereochemistry. youtube.comlibretexts.org

Benzylic halides like 3-(chloromethyl)phenyl acetate can often react via either pathway, and sometimes both can occur concurrently. quora.comreddit.com The choice between SN1 and SN2 is not always clear-cut and depends heavily on the specific reaction environment. quora.com

The competition between SN1 and SN2 pathways is principally governed by the nature of the nucleophile and the solvent. glasp.colibretexts.org

Nucleophile : The strength of the nucleophile is a critical factor. Strong nucleophiles, particularly those with a negative charge like hydroxide (B78521) (OH⁻) or alkoxides, favor the SN2 mechanism because the reaction rate depends on the concentration of both the substrate and the nucleophile. youtube.comlibretexts.org Weak nucleophiles, such as water or alcohols, favor the SN1 mechanism as they are not strong enough to force a concerted displacement and will wait for the formation of the carbocation intermediate before reacting. glasp.colibretexts.org

Solvent : The polarity and protic nature of the solvent play a crucial role. reddit.com

Polar protic solvents (e.g., water, ethanol) are capable of hydrogen bonding. They effectively stabilize both the leaving group anion and the carbocation intermediate, thereby favoring the SN1 pathway. reddit.comlibretexts.org These solvents can, however, solvate and weaken strong nucleophiles, which can slow down SN2 reactions. libretexts.orgyoutube.com

Polar aprotic solvents (e.g., DMF, DMSO) lack acidic protons and cannot form hydrogen bonds. They are poor at solvating anions (like the nucleophile), leaving the nucleophile "bare" and highly reactive, which strongly favors the SN2 mechanism. reddit.comlibretexts.org

The interplay of these factors determines the predominant reaction mechanism as summarized in the table below.

| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |

|---|---|---|

| Nucleophile | Weak (e.g., H₂O, ROH) glasp.colibretexts.org | Strong (e.g., OH⁻, RO⁻, CN⁻) youtube.comlibretexts.org |

| Solvent | Polar Protic (e.g., Water, Ethanol) reddit.comlibretexts.org | Polar Aprotic (e.g., Acetone (B3395972), DMF, DMSO) libretexts.org |

| Stereochemistry | Racemization youtube.com | Inversion of Configuration youtube.comlibretexts.org |

Hydrolytic Cleavage of the Acetate Ester

The acetate ester functional group in this compound can undergo hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid (acetic acid) and an alcohol (3-(chloromethyl)phenol). ipl.orgpearson.com This reaction can be catalyzed by either acid or base. quora.com

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the ester is first protonated by an acid catalyst (like H₃O⁺), which activates the carbonyl carbon, making it more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Finally, a proton is transferred, and the alcohol moiety is eliminated, followed by deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the carboxylic acid product. quora.com The reaction is reversible. quora.com

Base-Catalyzed Hydrolysis (Saponification) : In the presence of a base, such as hydroxide ion (OH⁻), the reaction proceeds via nucleophilic acyl substitution. stanford.edu The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. stanford.edu This intermediate then collapses, expelling the phenoxide leaving group to form the carboxylic acid. The phenoxide is a relatively good leaving group. stanford.edu In the final step, a fast acid-base reaction occurs where the newly formed carboxylic acid protonates the phenoxide, yielding a carboxylate salt and the final alcohol product. This final deprotonation step makes the base-catalyzed reaction essentially irreversible.

The rate of ester hydrolysis is influenced by several electronic and steric factors.

Electronic Effects : The electronic nature of the substituents on the aromatic ring significantly impacts the rate of hydrolysis. Electron-withdrawing groups on the phenyl ring make the carbonyl carbon more electrophilic and stabilize the resulting phenoxide leaving group, thereby increasing the rate of hydrolysis. stanford.eduviu.ca Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon and destabilize the leaving group, slowing the reaction. Phenyl acetate itself is more susceptible to base-catalyzed hydrolysis than many alkyl acetates because the phenoxide is a better leaving group. pearson.comstanford.edu

Steric Hindrance : Bulky groups near the reaction center can physically impede the approach of the nucleophile (water or hydroxide) to the carbonyl carbon. ipl.orgpearson.compearson.com This steric hindrance slows down the rate of hydrolysis. pearson.compearson.com While the substituents on the phenyl ring of this compound are not directly adjacent to the ester linkage, their presence can have minor steric influences.

pH : The rate of hydrolysis is highly pH-dependent. Base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis. stanford.eduscience.gov For phenyl acetate, base-catalyzed hydrolysis is the dominant pathway in near-neutral or alkaline systems. stanford.edu

| Factor | Effect on Hydrolysis Rate | Reason |

|---|---|---|

| Electron-Withdrawing Groups on Phenyl Ring | Increase | Increases electrophilicity of carbonyl carbon; stabilizes phenoxide leaving group. stanford.eduviu.ca |

| Electron-Donating Groups on Phenyl Ring | Decrease | Decreases electrophilicity of carbonyl carbon; destabilizes phenoxide leaving group. |

| Steric Hindrance near Ester Group | Decrease | Hinders nucleophilic attack on the carbonyl carbon. pearson.compearson.com |

| Increasing pH (Basic Conditions) | Increase | Hydroxide is a stronger nucleophile than water, and the reaction is irreversible. stanford.edu |

Electrophilic Aromatic Substitution Pathways

The benzene ring of this compound can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. vedantu.comuomustansiriyah.edu.iq The position of the incoming electrophile is directed by the two substituents already present: the acetoxy group (-OCOCH₃) and the chloromethyl group (-CH₂Cl). studymind.co.ukmsu.edu

The chloromethyl group (-CH₂Cl) is generally considered a weakly deactivating group due to the inductive effect of the electronegative chlorine atom. It is an ortho, para-director.

When both groups are considered, their directing effects must be combined. The acetoxy group is located at position 1, and the chloromethyl group is at position 3.

The acetoxy group directs incoming electrophiles to positions 2, 4, and 6.

The chloromethyl group directs incoming electrophiles to positions 2, 4, and 6 relative to its own position (which are absolute positions 2, 4, and 5 on the ring).

The directing effects are summarized below:

Position 2 : Reinforced by both groups (ortho to -OCOCH₃ and ortho to -CH₂Cl).

Position 4 : Reinforced by both groups (para to -OCOCH₃ and ortho to -CH₂Cl).

Position 5 : Directed by the chloromethyl group (para to -CH₂Cl) but meta to the acetoxy group.

Position 6 : Directed by the acetoxy group (ortho to -OCOCH₃).

The acetoxy group is a stronger activating group than the chloromethyl group is a deactivating one. Therefore, the directing influence of the acetoxy group will likely dominate. The most probable sites for electrophilic attack are positions 2, 4, and 6, with positions 2 and 4 being particularly favored due to the reinforcing directive effects of both substituents. Steric hindrance at position 2 (between the two existing groups) might favor substitution at positions 4 and 6.

Specific Mechanisms in Blanc Chloromethylation

The Blanc chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring, a reaction directly relevant to the synthesis of compounds like this compound. wikipedia.orglibretexts.org The reaction proceeds via an electrophilic aromatic substitution mechanism. youtube.com It is typically carried out under acidic conditions with a Lewis acid catalyst, such as zinc chloride (ZnCl₂), using formaldehyde (B43269) (CH₂O) and hydrogen chloride (HCl) as reagents. wikipedia.orglibretexts.org

The mechanism unfolds through several key steps:

Activation of Formaldehyde : The reaction is initiated by the protonation of the formaldehyde's carbonyl oxygen by the acid catalyst. This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.orgsciencemadness.org

Electrophilic Attack : The electron-rich aromatic ring of a precursor molecule (like phenyl acetate) acts as a nucleophile, attacking the highly electrophilic carbon of the protonated formaldehyde. wikipedia.orglibretexts.org This attack forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex.

Rearomatization : The aromatic ring is regenerated through the loss of a proton (H⁺) from the carbon atom that was attacked, restoring the stable aromatic system and resulting in the formation of a benzyl (B1604629) alcohol intermediate. libretexts.orgsciencemadness.org

Conversion to Chloride : In the acidic reaction medium rich in chloride ions, the newly formed benzyl alcohol is rapidly converted into the final chloromethyl arene. The hydroxyl group is protonated to form a good leaving group (water), which is then displaced by a chloride ion, often through an Sₙ2-type reaction. youtube.comcambridge.org

This sequence efficiently introduces the chloromethyl group onto the aromatic substrate. libretexts.org

Role of Electrophilic Species in Chloromethylation

While the protonated form of formaldehyde is a primary electrophile, the reaction conditions of Blanc chloromethylation can generate other highly reactive electrophilic species. wikipedia.org The specific nature of the electrophile can influence the reaction's efficiency, especially with deactivated aromatic substrates. wikipedia.org

The formation of these electrophiles is generally facilitated by the Lewis acid catalyst, ZnCl₂. organic-chemistry.org

| Methoxymethyl Cation [CH₃OCH₂]⁺ | Generated when chloromethyl methyl ether (CH₃OCH₂Cl) is used as the chloromethylating agent. acs.orgnih.gov | A highly selective electrophile that provides good yields and specific isomer distributions. acs.orgnih.gov |

The existence of multiple potential electrophiles like the chlorocarbenium and (chloromethyl)oxonium cations helps explain why even deactivated aromatic rings, which are typically inert in standard Friedel-Crafts reactions, can undergo chloromethylation. wikipedia.org In some variations of the reaction, reagents like chloromethyl methyl ether (MOMCl) are used, which generate the highly selective methoxymethyl cation as the active electrophile. libretexts.orgacs.orgnih.gov

Oxidation and Reduction Transformations of Functional Groups

The functional groups of this compound—the chloromethyl group and the acetate ester—can undergo various oxidation and reduction reactions. These transformations are valuable for synthesizing a range of derivatives.

The benzylic chloride of the chloromethyl group is a versatile handle for further chemical changes.

Reduction : The chloromethyl group can be reduced to a methyl group (-CH₃). wikipedia.org

Oxidation : Oxidation of the chloromethyl group can yield corresponding aldehydes (-CHO) or carboxylic acids (-COOH), depending on the reaction conditions and the oxidizing agent used.

Nucleophilic Substitution : The chlorine atom can be displaced by various nucleophiles to introduce a wide array of functionalities, such as -CH₂CN, -CH₂NH₂, and -CH₂OH. cambridge.org

The acetate group also presents opportunities for transformation:

Reduction : Ester reduction, for instance with lithium aluminum hydride (LiAlH₄), would typically reduce the acetate to an ethyl alcohol, while also affecting the chloromethyl group. Selective reduction can be challenging.

Hydrolysis : The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol (B47542) (3-(chloromethyl)phenol) and acetic acid. This is a common transformation for phenyl acetates. nih.gov

Rearrangement Reactions and Their Mechanisms

Phenyl acetates are known to undergo rearrangement reactions, most notably the Fries rearrangement and its photochemical variant, the Photo-Fries rearrangement. wiley-vch.desemanticscholar.org These reactions involve the intramolecular migration of the acyl group from the phenolic oxygen to the carbon atoms of the aromatic ring, typically favoring the ortho and para positions.

Fries Rearrangement: This rearrangement is typically catalyzed by a Lewis acid (like AlCl₃) and involves the following steps:

Complexation : The Lewis acid coordinates to the carbonyl oxygen of the acetate group. This coordination makes the carbonyl carbon more electrophilic and weakens the ester C-O bond. wiley-vch.de

Formation of Acylium Ion : The ester bond cleaves to form a resonance-stabilized acylium ion (CH₃CO⁺) and an aluminum phenoxide complex. wiley-vch.de

Electrophilic Aromatic Substitution : The acylium ion then acts as an electrophile and attacks the electron-rich ortho and para positions of the phenoxide ring. wiley-vch.de

Hydrolysis : A final hydrolysis step liberates the hydroxy aryl ketone product. wiley-vch.de

In the case of this compound, the Fries rearrangement would be expected to yield 2-acetyl-3-(chloromethyl)phenol and 4-acetyl-3-(chloromethyl)phenol.

Other types of rearrangements, such as the benzilic acid rearrangement , involve the transformation of 1,2-diketones. libretexts.orgmsu.edu While not directly applicable to this compound itself, derivatives of this compound could be synthetically manipulated to create structures that undergo such rearrangements. For example, oxidation of a product from the Fries rearrangement could potentially lead to a diketone that could then undergo a benzilic acid-type rearrangement. Similarly, other classic rearrangements like the Beckmann or Baeyer-Villager could be envisioned on more complex derivatives. libretexts.org

Applications of 3 Chloromethyl Phenyl Acetate As a Versatile Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules

3-(Chloromethyl)phenyl acetate (B1210297), and its closely related derivative (3-chloromethyl-phenyl)acetic acid, are important intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The compound's utility stems from its two reactive sites: the chloromethyl group, which is susceptible to nucleophilic substitution, and the acetate group, which can be hydrolyzed to a phenol (B47542) or used in other transformations.

These intermediates are key building blocks in the development of various pharmaceuticals, notably anti-inflammatory and analgesic drugs. chemimpex.com The reactivity of the chloromethyl group allows for the introduction of diverse functionalities, enabling the construction of intricate molecular architectures. For instance, the related (3-chloromethyl-phenyl)acetic acid is a crucial component in synthesizing bioactive molecules where the phenylacetic acid moiety is a core structural feature. chemimpex.com The ability to readily incorporate this framework into larger, more complex structures positions it as a significant player in medicinal chemistry and drug discovery. chemimpex.com

Precursor for Advanced Phenyl Acetic Acid Derivatives

3-(Chloromethyl)phenyl acetate serves as a precursor for the synthesis of a variety of advanced phenylacetic acid derivatives. The chloromethyl group is a key functional handle that allows for the extension of the carbon chain or the introduction of other functional groups, leading to a diverse array of substituted phenylacetic acids. These derivatives are of significant interest in medicinal chemistry due to their biological activities. organic-chemistry.org

One notable application is in the synthesis of compounds like methyl 2-(chloromethyl)phenylacetate, which can be prepared from 3-isochromanone (B1583819). google.com This highlights a pathway where a related chloromethylphenyl acetate derivative is synthesized as an intermediate. The carbonylation of benzyl (B1604629) chlorides, a class of compounds to which this compound belongs, provides a route to phenylacetic acid derivatives. researchgate.netresearchgate.net This process, often catalyzed by transition metals like palladium, allows for the introduction of a carboxylic acid group, further expanding the synthetic possibilities. researchgate.netresearchgate.net

The synthesis of various substituted phenylacetic acids is a subject of ongoing research, with methods being developed to create novel derivatives with potential therapeutic applications. inventivapharma.commdpi.com The versatility of the chloromethyl group in reactions such as Grignard reactions further underscores the importance of chloromethyl-substituted phenyl compounds as precursors to a wide range of phenylacetic acid derivatives. erowid.org

Utility in the Production of Specialized Chemical Reagents

While specific, widely-known specialized chemical reagents derived directly from this compound are not extensively documented in readily available literature, its structural features make it a plausible intermediate for their synthesis. The reactivity of the chloromethyl group allows for its conversion into other functional groups, which is a common strategy in the production of specialized reagents. For example, it can be used in the synthesis of other organic compounds in a laboratory setting. google.com

The general class of phenyl acetates and benzyl chlorides are known to be useful in various chemical preparations. The bifunctionality of this compound allows it to act as a linker or a scaffold upon which more complex reagent molecules can be built.

Contributions to Agrochemistry and Industrial Synthesis

In the field of agrochemistry, intermediates containing the chloromethylphenyl moiety are utilized in the formulation of crop protection agents. The related compound, (3-chloromethyl-phenyl)acetic acid, is employed in the development of herbicides and pesticides. chemimpex.com This suggests that this compound could serve as a precursor or a building block in the synthesis of active ingredients for agrochemicals. The reactivity of the chloromethyl group allows for the attachment of various pharmacophores that impart herbicidal or pesticidal activity.

In industrial synthesis, the production of phenylacetic acid derivatives is of significant interest for various applications, including pharmaceuticals and agrochemicals. youtube.com The carbonylation of benzyl chlorides is an important industrial reaction to produce phenylacetic acids. researchgate.netresearchgate.net Furthermore, related chloromethylphenyl acetates are described as useful intermediates in the manufacture of agricultural compounds. google.com

Development of Novel Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound possesses the necessary functionalities to participate in their synthesis. tandfonline.com The chloromethyl group is a potent electrophile that can react with a variety of nucleophiles, a common strategy in the construction of heterocyclic rings.

For instance, the synthesis of thiazoles often involves the reaction of an α-haloketone with a thioamide (Hantzsch thiazole (B1198619) synthesis). bepls.com While not a ketone, the chloromethyl group of this compound can be used to alkylate sulfur-containing nucleophiles, which could be a key step in forming a thiazole ring. tandfonline.com

The synthesis of pyridines can be achieved through various condensation reactions. The reactive methylene (B1212753) group adjacent to the chloromethyl function in this compound could potentially participate in condensation reactions with 1,5-dicarbonyl compounds or their equivalents to form a pyridine (B92270) ring. organic-chemistry.orggoogle.com

Quinoline synthesis often involves the cyclization of anilines with α,β-unsaturated carbonyl compounds (Skraup synthesis) or 1,3-dicarbonyl compounds (Combes synthesis). nih.gov The functional groups of this compound could be chemically modified to create a suitable precursor for these types of cyclization reactions.

The development of new synthetic routes to these and other heterocyclic systems is an active area of research, and versatile building blocks like this compound are valuable tools for organic chemists. bepls.comnih.gov

Computational and Theoretical Studies on 3 Chloromethyl Phenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide a lens into the geometric and electronic characteristics that govern the behavior of 3-(Chloromethyl)phenyl acetate (B1210297).

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely applied tool for predicting the optimized geometry and electronic properties of organic compounds. For substituted phenyl acetates, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G**), are employed to determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

The electronic structure, including the distribution of electron density and the nature of molecular orbitals, is also elucidated through DFT. The presence of the electronegative chlorine and oxygen atoms would lead to a significant polarization of the electron density within the 3-(Chloromethyl)phenyl acetate molecule.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For aromatic compounds, the HOMO and LUMO are often located on the aromatic ring and any conjugated functional groups. In a study on N-chlorophenyl based acetamide, HOMO and LUMO analyses were used to understand charge delocalization and predict reactive sites. For this compound, it is anticipated that the HOMO would be localized primarily on the phenyl ring and the oxygen atoms of the acetate group, while the LUMO would likely be distributed over the phenyl ring and the carbonyl group.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a more quantitative picture of the molecule's reactivity.

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic power of a molecule. |

This table presents the common reactivity descriptors derived from HOMO and LUMO energies, which are applicable to the theoretical study of compounds like this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP map would be expected to show:

Negative Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. They would likely be concentrated around the carbonyl oxygen of the acetate group and, to a lesser extent, the other oxygen and the chlorine atom due to their high electronegativity.

Positive Regions (Blue): These electron-deficient regions are prone to nucleophilic attack. Positive potentials would be expected around the hydrogen atoms and the carbonyl carbon atom.

Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in electrostatic interactions.

Studies on other substituted phenyl compounds have shown a strong correlation between MEP and their reactivity. The MEP map of this compound would thus provide a clear visual guide to its reactive sites.

Intermolecular Interactions and Supramolecular Assembly

Although this compound does not possess strong hydrogen bond donors like -OH or -NH groups, it can act as a hydrogen bond acceptor through its oxygen and chlorine atoms. In a crystal structure, weak C-H···O and C-H···Cl hydrogen bonds are likely to be significant in directing the supramolecular assembly. The hydrogen atoms of the phenyl ring and the methyl and chloromethyl groups can act as weak donors. The formation of these networks contributes to the stability of the crystal lattice.

The chlorine atom in this compound can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). The region of positive electrostatic potential on the halogen atom, known as the σ-hole, is responsible for this interaction. The chlorine atom could form halogen bonds with the oxygen atoms of neighboring molecules.

Furthermore, halogen-π interactions, where the halogen atom interacts with the electron-rich π-system of the phenyl ring of an adjacent molecule, could also play a role in the crystal packing. These types of interactions are crucial in the crystal engineering of halogenated organic compounds. The interplay of these varied intermolecular forces dictates the three-dimensional arrangement of this compound molecules in the solid state.

Crystal Packing Analysis and Energy Frameworks

Computational analysis of the crystal structure of this compound provides significant insights into the intermolecular forces that govern its solid-state assembly. Although a specific crystal structure for the 3-isomer is not publicly available, analysis can be extrapolated from structurally related compounds, such as 3,5-bis(bromomethyl)phenyl acetate and other chloromethylphenyl derivatives. nih.goviucr.org The crystal packing is primarily stabilized by a network of weak non-covalent interactions.

Key intermolecular interactions expected to define the supramolecular architecture include:

C—H···O Hydrogen Bonds: Interactions between hydrogen atoms on the phenyl ring or the chloromethyl group and the carbonyl oxygen of the acetate moiety are anticipated to be significant contributors to the crystal packing. nih.gov

Halogen···π and Halogen···O Interactions: The chlorine atom of the chloromethyl group can participate in halogen bonding, acting as an electrophilic region (σ-hole) that interacts with electron-rich π-systems of adjacent phenyl rings or with the carbonyl oxygen atom. iucr.org

C—H···π Interactions: The hydrogen atoms of the methyl and chloromethyl groups can also interact with the π-face of neighboring aromatic rings. nih.gov

To quantify the energetic contributions of these interactions, energy framework analysis is employed. This method calculates the pairwise interaction energies between a central molecule and its neighbors within a defined cluster radius (typically ~3.8 Å) using quantum mechanical methods like B3LYP/6-31G(d,p). mdpi.comnih.gov The total interaction energy is decomposed into electrostatic, dispersion, polarization, and repulsion components. mdpi.comrasayanjournal.co.in

The results of such calculations are visualized as energy frameworks, where cylinders connect the centroids of interacting molecules. The thickness of the cylinders is proportional to the magnitude of the interaction energy, providing a clear visual representation of the dominant forces in the crystal packing. researchgate.net For compounds with significant polar groups and aromatic systems, both electrostatic and dispersion forces are expected to play crucial roles. nih.gov The dispersion energy framework typically highlights the importance of van der Waals and π-stacking interactions, while the electrostatic framework visualizes the topology of polar interactions like hydrogen and halogen bonds.

| Interaction Pair | E_electrostatic (kJ/mol) | E_dispersion (kJ/mol) | E_total (kJ/mol) | Primary Interactions |

| Molecule 1 ↔ Molecule 2 | -55.2 | -70.1 | -125.3 | π–π stacking, C—H···O |

| Molecule 1 ↔ Molecule 3 | -40.5 | -55.8 | -96.3 | C—H···O, C—H···π |

| Molecule 1 ↔ Molecule 4 | -25.1 | -35.6 | -60.7 | Halogen···π |

| Molecule 1 ↔ Molecule 5 | -15.8 | -42.3 | -58.1 | Dispersion forces |

| Total Energy | -136.6 | -203.8 | -340.4 |

Note: The data in this table is representative and derived from typical values found in computational studies of similar organic molecules for illustrative purposes. mdpi.comnih.gov

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling is a powerful tool for elucidating the reaction mechanisms involving this compound. A reaction of significant interest is the nucleophilic substitution at the benzylic carbon of the chloromethyl group, a common pathway for functionalization. Density Functional Theory (DFT) calculations are widely used to map the potential energy surface of such reactions. researchgate.net

Consider the S_N2 reaction with a hydroxide (B78521) ion (OH⁻) as the nucleophile. Computational modeling of this pathway involves:

Geometry Optimization: The ground state structures of the reactants (this compound and OH⁻) and the product (3-(hydroxymethyl)phenyl acetate and Cl⁻) are optimized to find their lowest energy conformations.

Transition State Search: A transition state (TS) search is performed to locate the saddle point on the potential energy surface connecting reactants and products. This structure represents the highest energy point along the minimum energy reaction pathway. For an S_N2 reaction, the TS is characterized by the partial formation of the C-O bond and the partial breaking of the C-Cl bond, with the nucleophile, carbon atom, and leaving group being approximately collinear. spcmc.ac.in

Frequency Analysis: Vibrational frequency calculations are conducted on all optimized structures. A stable ground state structure has all real (positive) frequencies, whereas a true transition state is confirmed by the presence of exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it correctly connects the intended reactant and product minima on the potential energy surface.

The activation energy (ΔE‡) for the reaction is calculated as the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate. Theoretical studies on similar benzylic halides show that the π system of the benzene (B151609) ring can stabilize the S_N2 transition state, leading to enhanced reactivity compared to non-aromatic analogues. spcmc.ac.in

| Parameter | Reactant Complex | Transition State (TS) | Product Complex |

| Relative Energy (kcal/mol) | 0.00 | +18.5 (Activation Energy) | -25.0 |

| C—Cl Bond Length (Å) | 1.83 | 2.25 | --- |

| C—O Bond Length (Å) | --- | 1.98 | 1.42 |

| Imaginary Frequency (cm⁻¹) | None | -355.4 | None |

Note: This table presents hypothetical yet plausible DFT-calculated values for the S_N2 reaction of this compound with a hydroxide nucleophile, intended to be illustrative of the data obtained from such a study.

Structure-Reactivity Relationship Predictions

Computational chemistry offers predictive power in understanding how structural modifications to this compound influence its chemical reactivity. Such structure-reactivity relationship studies are crucial for designing derivatives with tailored properties. Ab initio and DFT methods are used to calculate a variety of molecular descriptors that correlate with reactivity. nih.gov

Key computational descriptors include:

Frontier Molecular Orbitals (FMOs): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the MEP would show electrophilic character near the benzylic carbon of the chloromethyl group and the carbonyl carbon of the acetate group.

Global Reactivity Descriptors: Indices such as chemical potential, hardness, softness, and the global electrophilicity index (ω) can be calculated from FMO energies to provide a quantitative measure of reactivity. peerj.com

Calculated Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can determine the partial charges on each atom, helping to predict sites susceptible to nucleophilic or electrophilic attack.

For example, a computational study could predict how introducing electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) substituents on the phenyl ring would alter the reactivity. An electron-withdrawing group would be expected to lower the LUMO energy, making the molecule a better electron acceptor and potentially increasing its susceptibility to nucleophilic attack at the ring or ester carbonyl. nih.gov Conversely, an electron-donating group would raise the HOMO energy, making the molecule a better electron donor.

| Derivative (Substituent at C5) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Trend |

| -OCH₃ (Electron-Donating) | -8.15 | -0.95 | 7.20 | Decreased electrophilicity |

| -H (Unsubstituted) | -8.50 | -1.10 | 7.40 | Baseline |

| -Cl (Electron-Withdrawing) | -8.70 | -1.45 | 7.25 | Increased electrophilicity |

| -NO₂ (Strongly EWD) | -9.20 | -2.10 | 7.10 | Significantly increased electrophilicity |

Note: This table provides conceptual data illustrating the predicted trends in electronic properties and reactivity based on established chemical principles and computational studies on substituted aromatic systems. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Chloromethyl Phenyl Acetate

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the vibrational modes of 3-(chloromethyl)phenyl acetate (B1210297).

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For 3-(chloromethyl)phenyl acetate, the key functional groups are the ester, the chloromethyl group, and the meta-substituted benzene (B151609) ring.

The most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically observed in the range of 1760-1730 cm⁻¹. The C-O stretching vibrations of the ester linkage are expected to produce two distinct bands: one for the acyl-oxygen (C-O) bond and another for the aryl-oxygen (Ar-O) bond, usually found between 1300 and 1000 cm⁻¹.

The presence of the chloromethyl group is indicated by the C-Cl stretching vibration, which typically appears in the region of 800-600 cm⁻¹. The CH₂ bending (scissoring) vibration of this group is expected around 1450-1400 cm⁻¹.

The aromatic ring gives rise to several characteristic absorption bands. The C-H stretching vibrations of the aromatic protons are observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ range. For a meta-substituted benzene ring, characteristic absorption bands are expected.

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2980-2960 | Medium |

| Ester C=O Stretch | 1750-1730 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| Aliphatic C-H Bend (CH₂) | 1450-1400 | Medium |

| Ester C-O Stretch | 1300-1100 | Strong |

| Aromatic C-H Out-of-Plane Bend | 900-750 | Strong |

| C-Cl Stretch | 800-650 | Medium-Strong |

FT-Raman Spectroscopy for Complementary Vibrational Modes

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. The symmetric "ring breathing" mode of the benzene ring, which is often weak in the IR spectrum, should produce a strong signal in the Raman spectrum, typically around 1000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will also be visible.

The C=O stretching vibration of the ester group, while strong in the IR spectrum, will likely show a weaker band in the Raman spectrum. Conversely, the C-Cl stretching vibration may be more readily observed in the Raman spectrum compared to the IR spectrum.

Table 2: Predicted FT-Raman Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Strong |

| Aliphatic C-H Stretch (CH₃) | 2980-2960 | Medium |

| Ester C=O Stretch | 1750-1730 | Weak |

| Aromatic C=C Stretch | 1600-1580 | Strong |

| Aromatic Ring Breathing | 1010-990 | Strong |

| C-Cl Stretch | 800-650 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR and ¹³C NMR for Connectivity and Proximity

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons present in the molecule.

Aromatic Protons: The four protons on the meta-substituted benzene ring will appear in the aromatic region, typically between 7.0 and 7.5 ppm. Due to the different electronic environments created by the acetate and chloromethyl substituents, these protons will likely exhibit a complex splitting pattern (multiplets).

Chloromethyl Protons: The two protons of the chloromethyl group (CH₂Cl) are expected to produce a singlet at a downfield chemical shift, likely in the range of 4.5-4.7 ppm, due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.

Acetate Methyl Protons: The three protons of the acetyl group (CH₃) will give rise to a sharp singlet at a more upfield position, typically around 2.1-2.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Carbonyl Carbon: The carbon atom of the ester carbonyl group (C=O) is expected to have the most downfield chemical shift, typically in the range of 168-172 ppm.

Aromatic Carbons: The six carbon atoms of the benzene ring will appear in the aromatic region (120-155 ppm). The carbon atom attached to the oxygen of the acetate group will be the most downfield among the aromatic carbons, while the carbon attached to the chloromethyl group will also be significantly deshielded. The other aromatic carbons will have chemical shifts determined by the substituent effects.

Chloromethyl Carbon: The carbon atom of the chloromethyl group (CH₂Cl) is expected to have a chemical shift in the range of 45-50 ppm.

Acetate Methyl Carbon: The methyl carbon of the acetate group (CH₃) will appear at the most upfield position, typically around 20-25 ppm.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic H | 7.0 - 7.5 | - | m |

| CH₂Cl | 4.5 - 4.7 | 45 - 50 | s |

| CH₃ | 2.1 - 2.3 | 20 - 25 | s |

| Aromatic C | - | 120 - 155 | - |

| C=O | - | 168 - 172 | - |

Advanced NMR Techniques for Complex Structure Elucidation

For a more detailed and unambiguous assignment of the ¹H and ¹³C NMR spectra, advanced 2D NMR techniques can be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton and carbon signals that are directly bonded, allowing for the definitive assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can be used to determine the spatial proximity of protons, which can help in confirming the three-dimensional structure of the molecule.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

For this compound, Electron Ionization (EI) would be a common method. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₉H₉ClO₂), which is approximately 184.03 g/mol for the ³⁵Cl isotope and 186.03 g/mol for the ³⁷Cl isotope, appearing in a characteristic 3:1 ratio.

The fragmentation of the molecular ion would likely proceed through several key pathways:

Loss of the acetyl group: A common fragmentation pathway for acetate esters is the loss of the acetyl group as a ketene (B1206846) molecule (CH₂=C=O), resulting in a fragment ion corresponding to 3-chloromethylphenol.

Loss of the chloromethyl radical: Cleavage of the C-C bond between the aromatic ring and the chloromethyl group could lead to the loss of a chloromethyl radical (•CH₂Cl), forming a phenyl acetate cation.

Formation of the tropylium (B1234903) ion: Rearrangement and fragmentation of the benzyl-type structure can lead to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91, a common feature in the mass spectra of compounds containing a benzyl (B1604629) moiety.

Formation of the acetyl cation: Cleavage of the ester bond can also result in the formation of an acetyl cation (CH₃CO⁺) at m/z 43.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 184/186 | [M]⁺ | - |

| 142 | [M - CH₂=C=O]⁺ | Ketene |

| 135 | [M - •CH₂Cl]⁺ | Chloromethyl radical |

| 91 | [C₇H₇]⁺ | - |

| 43 | [CH₃CO]⁺ | - |

X-ray Diffraction (XRD) for Solid-State Structure and Intermolecular Interactions

The primary goal of a single-crystal XRD analysis of this compound would be to determine its fundamental crystallographic parameters. This includes identifying the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (the smallest repeating unit of the crystal lattice).

Although a specific crystal structure for this compound is not available in the searched literature, studies on related substituted aromatic compounds provide insight into potential arrangements. For instance, other chlorinated organic molecules have been found to crystallize in the monoclinic system with space groups such as P21/c. iucr.org The analysis would also determine the number of molecules (Z) within one unit cell, providing data on the packing efficiency.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study. Different polymorphs can exhibit distinct physical properties. An investigation into the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, or pressures) and analyzing each resulting crystal form by XRD to determine if different packing arrangements or molecular conformations are adopted.

Table 1: Hypothetical Crystallographic Data Parameters for this compound The following table illustrates the type of data that would be obtained from an XRD study. Specific values for this compound are not available in the reviewed literature.

| Parameter | Description | Expected Data |

| Formula | Chemical Formula | C₉H₉ClO₂ |

| Crystal System | The symmetry of the unit cell. | Data not available |

| Space Group | The set of symmetry operations of the crystal. | Data not available |

| a, b, c (Å) | The lengths of the unit cell axes. | Data not available |

| α, β, γ (°) | The angles between the unit cell axes. | Data not available |

| V (ų) | The volume of the unit cell. | Data not available |

| Z | The number of molecules per unit cell. | Data not available |

Conformational Analysis in the Crystalline State

Once the crystal structure is solved, XRD data provides the precise coordinates of each atom, allowing for a detailed conformational analysis. For this compound, this would involve the measurement of key torsion (dihedral) angles that define the molecule's shape in the solid state.

The primary points of conformational flexibility are the rotation around the phenyl-oxygen bond and the ester bond. The analysis would focus on:

The torsion angle involving the C(aromatic)-C(aromatic)-O-C(carbonyl) atoms, which describes the orientation of the acetate group relative to the plane of the phenyl ring.

The torsion angle of the C(aromatic)-O-C(carbonyl)-C(methyl) atoms, which defines the planarity of the ester group.

Intermolecular interactions such as hydrogen bonds, halogen bonds (involving the chlorine atom), and π-π stacking interactions between phenyl rings play a crucial role in stabilizing the crystal packing and can influence the observed molecular conformation. iucr.org These non-covalent interactions would be meticulously mapped and analyzed to understand the supramolecular assembly in the solid state.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic transitions.

For this compound, the primary chromophore (the part of the molecule that absorbs light) is the substituted benzene ring. The absorption bands are expected to appear in the UV region of the electromagnetic spectrum. The key electronic transitions for this molecule would be π → π* (pi to pi star) transitions associated with the delocalized π-electron system of the aromatic ring.

The position of the maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the substitution pattern on the benzene ring and the solvent used for the analysis. While a specific spectrum for this compound is not documented in the searched sources, the analysis would reveal characteristic bands for substituted benzenes. The presence of the electron-withdrawing chloromethyl group and the electron-donating acetate group would influence the energy of these transitions compared to unsubstituted benzene.

Table 2: Expected UV-Visible Spectroscopic Data for this compound This table outlines the parameters that would be determined from a UV-Visible spectroscopic analysis. Specific experimental values are not available in the reviewed literature.

| Parameter | Description | Expected Data |

| λmax (nm) | Wavelength of maximum absorbance. | Data not available |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at λmax. | Data not available |

| Solvent | The solvent in which the spectrum is recorded. | e.g., Ethanol, Hexane |

| Electronic Transition | The type of electron promotion responsible for the absorption. | π → π* |

Compound Index

Kinetic Studies and Reaction Catalysis Relevant to 3 Chloromethyl Phenyl Acetate

Investigation of Reaction Rates and Orders

While specific kinetic data for the chloromethylation of phenyl acetate (B1210297) to form 3-(chloromethyl)phenyl acetate is not extensively documented in publicly available literature, the general principles of electrophilic aromatic substitution reactions provide a framework for understanding its kinetics. The reaction rate is expected to be influenced by the concentrations of the reactants, namely phenyl acetate, a formaldehyde (B43269) source (like paraformaldehyde), and hydrogen chloride, as well as the catalyst.

For analogous chloromethylation reactions of other aromatic compounds, such as benzene (B151609) and toluene (B28343), kinetic studies have been performed. For instance, the chloromethylation of benzene and toluene with methoxyacetyl chloride (MAC) and aluminum chloride in nitromethane (B149229) was found to follow the rate law R = (k₃/[AlCl₃]₀) [AlCl₃]²[MAC]. nih.gov This suggests a complex dependence on the catalyst concentration. In the case of hydrolysis of the parent compound, phenyl acetate, the reaction has been shown to be first order with respect to phenyl acetate. evergreen.eduma.edu A plot of the natural logarithm of phenyl acetate concentration versus time yields a straight line, confirming first-order kinetics. ma.edu

Table 1: Kinetic Data for the Hydrolysis of Phenyl Acetate

| Time (minutes) | [Phenyl Acetate] (M) | ln[Phenyl Acetate] |

|---|---|---|

| 0 | 0.55 | -0.598 |

| 0.25 | 0.42 | -0.868 |

| 0.5 | 0.31 | -1.171 |

| 0.75 | 0.23 | -1.470 |

| 1 | 0.17 | -1.772 |

| 1.25 | 0.12 | -2.120 |

| 1.5 | 0.086 | -2.453 |

This data is for the hydrolysis of phenyl acetate and is provided as a reference for the kinetic analysis of a related compound. ma.edu

Determination of Thermodynamic and Activation Parameters

Table 2: Theoretical Thermodynamic and Arrhenius Parameters for the Gas-Phase Decomposition of Phenyl Acetate at 480.0 °C (753 K)

| Method | Ea (kJ/mol) | log A (s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|---|

| Theoretical Calculation | 250.3 | 13.5 | 244.1 | -1.9 |

Note: This data is for the thermal decomposition of phenyl acetate, not its chloromethylation, and is provided for illustrative purposes. researchgate.net

Catalytic Strategies in Synthesis and Transformation

Various catalytic strategies can be employed to enhance the efficiency and selectivity of the synthesis and subsequent transformations of this compound.

Lewis Acid Catalysis in Chloromethylation

The chloromethylation of aromatic rings is a classic example of a Friedel-Crafts type reaction, which is typically catalyzed by Lewis acids. wikipedia.org Common Lewis acids used for this purpose include zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃). dur.ac.uk The role of the Lewis acid is to activate the formaldehyde, the source of the chloromethyl group. It does this by coordinating to the oxygen atom of formaldehyde, thereby increasing the electrophilicity of the carbon atom. This makes the formaldehyde more susceptible to attack by the electron-rich aromatic ring of phenyl acetate. wikipedia.org

The proposed mechanism involves the formation of a highly reactive electrophilic species, which could be a hydroxymethyl cation ([CH₂OH]⁺) or a chloromethyl cation ([CH₂Cl]⁺). dur.ac.uk This electrophile then attacks the phenyl acetate ring, leading to the formation of a carbocation intermediate, which subsequently loses a proton to restore aromaticity and yield the chloromethylated product. The choice of the Lewis acid catalyst can significantly impact the reaction's outcome, influencing both the reaction rate and the regioselectivity. dur.ac.uk

Micellar Catalysis in Biphasic Systems

Micellar catalysis in biphasic systems offers an effective method for carrying out chloromethylation reactions of aromatic compounds. researchgate.netscilit.com In this approach, a surfactant is added to an oil-water system, leading to the formation of micelles. These micelles can encapsulate the hydrophobic aromatic substrate, such as phenyl acetate, within their nonpolar core, while the aqueous phase contains the water-soluble reagents like formaldehyde and hydrogen chloride. researchgate.net

This compartmentalization of reactants at the micellar interface leads to a significant increase in the local concentration of the reactants, thereby accelerating the reaction rate. govtsciencecollegedurg.ac.in Cationic surfactants have been found to be particularly effective in catalyzing chloromethylation reactions. researchgate.net This technique can also enhance the selectivity for mono-chloromethylation and influence the regioselectivity of the substitution on the aromatic ring. researchgate.net

Phase-Transfer Catalysis for Specific Transformations